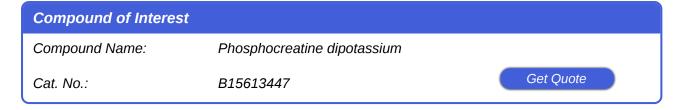


Application Notes and Protocols: Experimental Use of Phosphocreatine in Isolated Mitochondria Respiration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr) plays a pivotal role in cellular bioenergetics, acting as a temporal and spatial buffer for adenosine triphosphate (ATP). The creatine kinase (CK) enzyme system facilitates the reversible transfer of a phosphoryl group from PCr to adenosine diphosphate (ADP), thus rapidly regenerating ATP at sites of high energy demand. Within the mitochondria, a specific isoform, mitochondrial creatine kinase (MtCK), is functionally coupled to oxidative phosphorylation. This coupling allows for the efficient channeling of high-energy phosphate from newly synthesized ATP to creatine (Cr), forming PCr, which is then shuttled to the cytosol. [1][2] This "phosphocreatine shuttle" is crucial for maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy requirements like skeletal muscle and the brain.[1][2][3]

The experimental manipulation of phosphocreatine and creatine concentrations in studies with isolated mitochondria or permeabilized muscle fibers provides a powerful tool to investigate the regulation of mitochondrial respiration.[4][5] Specifically, the ratio of PCr to Cr has been shown to modulate the sensitivity of mitochondria to ADP, a key regulator of oxidative phosphorylation. [4][6] Phosphocreatine tends to decrease the apparent affinity of mitochondria for ADP, while creatine has the opposite effect.[4][6] Understanding these dynamics is critical for elucidating mechanisms of metabolic control in both physiological and pathological states.

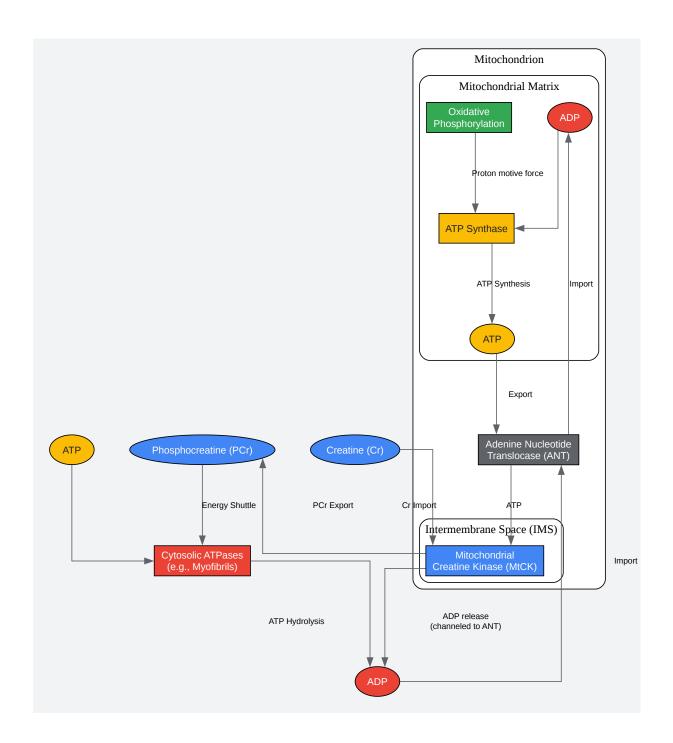


These application notes provide detailed protocols for the isolation of mitochondria, the preparation of permeabilized muscle fibers, and the subsequent measurement of respiratory responses to varying phosphocreatine and creatine concentrations.

Key Signaling Pathways and Experimental Concepts

The central concept in the experimental use of phosphocreatine is its interaction with the mitochondrial creatine kinase and the adenine nucleotide translocase (ANT), which together regulate the flux of high-energy phosphates across the mitochondrial inner membrane.





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Figure 1. The Phosphocreatine Shuttle.



Data Presentation

The following tables summarize the expected effects of phosphocreatine and creatine on mitochondrial respiration parameters. The data is compiled from studies on human skeletal muscle fibers.[4]

Table 1: Effect of Creatine and Phosphocreatine on ADP-Stimulated Respiration

Condition (in the presence of 0.1 mM ADP)	Change in Respiration Rate (Vsubmax)	Apparent Km for ADP	
+ 20 mM Creatine	~55% Increase	Decreased	
+ 20 mM Phosphocreatine	~54% Decrease	Increased	

Vsubmax refers to the submaximal respiration rate. Data indicates that creatine increases the sensitivity of mitochondrial respiration to ADP, while phosphocreatine decreases it.[4]

Table 2: Mitochondrial Respiration with Physiologically Relevant Phosphocreatine/Creatine Ratios

Condition	PCr (mM)	Cr (mM)	PCr/Cr Ratio	Relative Respiration Rate (Vsubmax)
Rest	24	12	2.0	Baseline
Low-Intensity Exercise	12	24	0.5	Similar to Rest
High-Intensity Exercise	3	33	0.1	~2-fold increase vs. Rest

These data demonstrate that a decrease in the PCr/Cr ratio, as seen during high-intensity exercise, significantly stimulates mitochondrial respiration at a submaximal ADP concentration. [4]



Experimental Protocols

Protocol 1: Isolation of Mitochondria from Skeletal Muscle

This protocol is adapted from methods described for isolating mitochondria from rodent skeletal muscle.[7][8][9]

Materials:

- Isolation Buffer 1 (IB1): 215 mM D-mannitol, 10 mM EDTA, pH 7.4.[7]
- Isolation Buffer 2 (IB2): 215 mM D-mannitol, 3 mM EGTA, pH 7.4.[7]
- Trypsin (0.05%) solution.[9]
- Bovine serum albumin (BSA), fatty acid-free.
- Homogenizer (glass with Teflon pestle).
- Refrigerated centrifuge.

Procedure:

- Excise 250-500 mg of fresh skeletal muscle and place it in ice-cold IB1.
- Mince the tissue thoroughly with fine scissors.
- Incubate the minced tissue in a 0.05% trypsin solution on ice for 30 minutes.[9]
- Stop the trypsin digestion by adding 10 volumes of IB1 containing 0.4% BSA.
- Homogenize the tissue with a Teflon pestle homogenizer (6-8 passes at low speed).[8][9]
- Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris. [7]
- Transfer the supernatant to a new tube and centrifuge at 10,500 x g for 10 minutes at 4°C to pellet the mitochondria.[7]

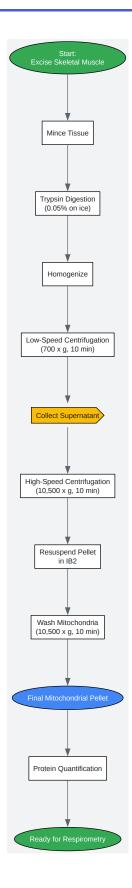
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- Discard the supernatant. Resuspend the mitochondrial pellet in 500 μ L of IB2 and centrifuge again at 10,500 x g for 10 minutes at 4°C.[7]
- Resuspend the final mitochondrial pellet in a minimal volume (e.g., 100 μL) of IB2.[7]
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- Keep the isolated mitochondria on ice and use for respiratory measurements within 1-2 hours.[7]





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Figure 2. Workflow for Mitochondrial Isolation.



Protocol 2: Preparation of Permeabilized (Skinned) Muscle Fibers

This method is often preferred as it preserves the structural arrangement of mitochondria within the cell.[4]

Materials:

- Biopsy needle for muscle sample collection.
- Saponin solution (50 μg/mL in respiration buffer).
- Respiration buffer (e.g., MiR05).
- · Fine forceps.

Procedure:

- Obtain a small muscle biopsy sample.
- Immediately place the sample in ice-cold respiration buffer.
- Under a dissecting microscope, mechanically separate the muscle fibers into small bundles using fine forceps.
- Incubate the fiber bundles in the saponin solution for 30 minutes on ice with gentle agitation. Saponin selectively permeabilizes the sarcolemma, leaving mitochondrial membranes intact.
- Wash the permeabilized fibers extensively in respiration buffer for at least 15 minutes to remove saponin and cytosolic components.
- The permeabilized fibers are now ready for respirometry measurements.

Protocol 3: High-Resolution Respirometry for Assessing Phosphocreatine Effects

This protocol uses an Oroboros Oxygraph-2k or a similar high-resolution respirometer.



Materials:

- High-resolution respirometer.
- Isolated mitochondria or permeabilized muscle fibers.
- Respiration Medium (e.g., MiR05).
- Substrates: e.g., Glutamate (5 mM) & Malate (2.5 mM).[7]
- ADP stock solution (e.g., 10 mM).
- · Creatine (Cr) stock solution.
- Phosphocreatine (PCr) stock solution.
- Oligomycin (ATPase synthase inhibitor).
- FCCP (uncoupler).

Procedure:

- Calibrate the oxygen electrodes of the respirometer at 37°C.[7]
- Add 2 mL of respiration medium to the chambers.
- Add a known amount of isolated mitochondria (e.g., 150 μg) or permeabilized fiber bundles to the chamber.[7] Allow the signal to stabilize (basal respiration).
- Substrate Addition: Add substrates to initiate LEAK respiration (State 2), for example, glutamate (final concentration 5 mM) and malate (final concentration 2.5 mM).[7]
- ADP Titration (to determine Km):
 - Perform sequential additions of a low concentration of ADP (e.g., 0.1 mM) to measure submaximal ADP-stimulated respiration (Vsubmax, State 3).[4]
 - Add saturating concentrations of ADP (e.g., up to 10 mM) to determine maximal respiration (Vmax).[4]

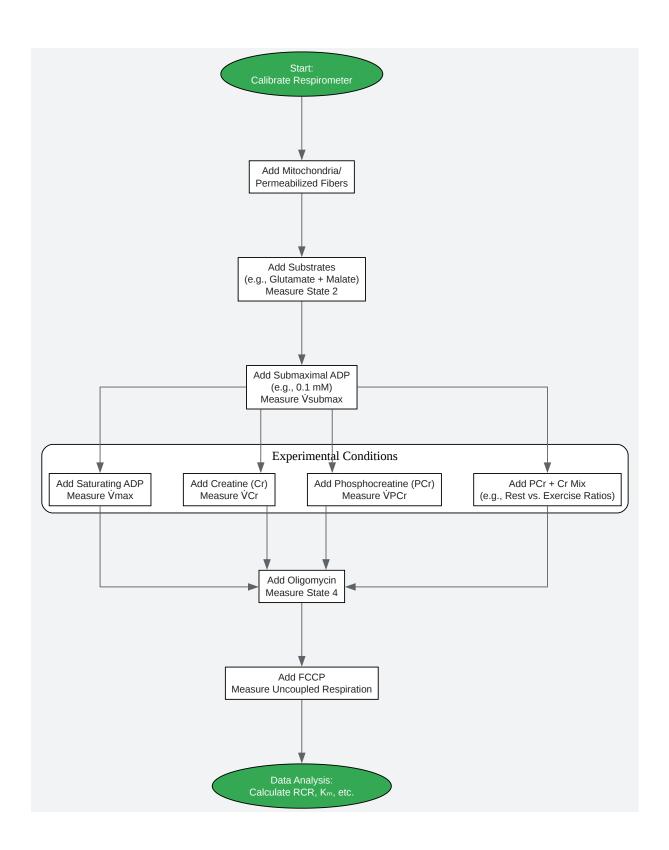
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- Phosphocreatine/Creatine Challenge:
 - In a separate experiment, after establishing Vsubmax with 0.1 mM ADP, add Cr (e.g., final concentration 20 mM) and observe the change in oxygen consumption.[4]
 - In another experiment, after establishing Vsubmax, add PCr (e.g., final concentration 20 mM) and record the respiratory rate.
 - To mimic physiological states, after establishing Vsubmax, add combinations of PCr and Cr as detailed in Table 2.[4]
- Respiratory Control Ratio (RCR) determination:
 - \circ After determining State 3 respiration, add oligomycin (e.g., 1 μ M) to inhibit ATP synthase and measure State 4 respiration.[7] RCR is calculated as State 3 / State 4.
 - Finally, add an uncoupler like FCCP (e.g., 0.2 μM) to measure maximal electron transport system capacity.[7]





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Figure 3. Respirometry Protocol Workflow.



Conclusion

The experimental manipulation of phosphocreatine and creatine provides invaluable insights into the regulation of mitochondrial respiration and cellular bioenergetics. The protocols outlined here offer a robust framework for researchers to investigate the role of the creatine kinase system in health and disease. By carefully controlling the concentrations of these key metabolites, it is possible to dissect the intricate feedback mechanisms that govern mitochondrial function. These approaches are particularly relevant for studies in metabolic diseases, myopathies, neurodegenerative disorders, and for the preclinical assessment of drugs targeting mitochondrial metabolism.

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